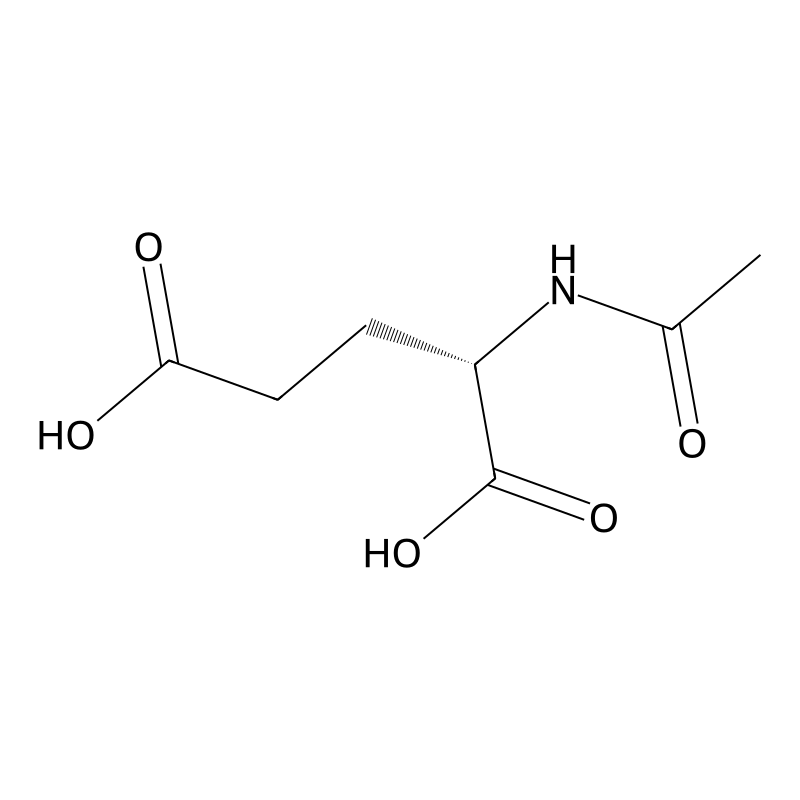

N-Acetyl-L-glutamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble

Sparingly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Arginine Biosynthesis

NAG acts as a crucial intermediate in the biosynthesis of arginine, an essential amino acid, in prokaryotes (simple organisms) and some eukaryotes (more complex organisms). Enzymes like ornithine acetyltransferase and N-acetylglutamate synthase facilitate NAG formation from glutamate and other precursors. PubChem

Urea Cycle Regulation

In vertebrates, NAG serves as a regulator in the urea cycle, a vital pathway for eliminating ammonia, a toxic waste product. The specific mechanism of this regulation is an ongoing field of research. Wikipedia:

Plant-Bacteria Interactions

Studies suggest NAG produced by certain bacteria can influence root development in specific plant species like white clover. These effects include increased root hair branching, root tip swelling, and enhanced cell division. Research is ongoing to elucidate the precise role of NAG in these interactions. Wikipedia:

N-Acetyl-L-glutamic acid is an organic compound derived from L-glutamic acid, where one of the amine hydrogens is replaced by an acetyl group. Its chemical formula is C₇H₁₁N₁O₅, and it belongs to the class of N-acyl-alpha amino acids, which are characterized by having an acyl group attached to the nitrogen atom of an alpha amino acid. N-Acetyl-L-glutamic acid plays a significant role in various biological processes, including the urea cycle and arginine biosynthesis, making it crucial for nitrogen metabolism in both prokaryotic and eukaryotic organisms .

- Biosynthesis: It is synthesized from glutamic acid and acetyl-CoA via the enzyme N-acetylglutamate synthase. Alternatively, it can be produced from glutamate and acetylornithine through ornithine acetyltransferase .

- Hydrolysis: The acetyl group can be hydrolyzed back to glutamate by specific hydrolases, which is a reversible reaction that allows for regulation within metabolic pathways .

- Phosphorylation: In bacteria such as Escherichia coli, N-acetyl-L-glutamic acid can be phosphorylated by N-acetylglutamate kinase, utilizing adenosine triphosphate (ATP) as a phosphate donor .

N-Acetyl-L-glutamic acid serves several vital functions in biological systems:

- Urea Cycle Regulation: It acts as an allosteric activator of mitochondrial carbamoyl phosphate synthetase I, the first enzyme in the urea cycle, facilitating the conversion of ammonia into urea for excretion .

- Arginine Biosynthesis: It is an intermediate in the pathway leading to arginine production, crucial for protein synthesis and various metabolic functions .

- Protein Modification: N-Acetyl-L-glutamic acid is involved in the N-terminal acetylation of proteins, a modification that enhances protein stability and functionality across various organisms .

The synthesis of N-Acetyl-L-glutamic acid can occur via several methods:

- Enzymatic Synthesis:

- From Glutamate and Acetyl-CoA: Catalyzed by N-acetylglutamate synthase.

- From Glutamate and Acetylornithine: Catalyzed by ornithine acetyltransferase.

- Chemical Synthesis:

N-Acetyl-L-glutamic acid has several applications:

- Biochemical Research: Used as a substrate or reagent in studies involving amino acid metabolism and protein synthesis.

- Pharmaceuticals: Investigated for potential therapeutic uses, such as in preventing allergic conjunctivitis due to its role in modulating immune responses .

- Nutritional Supplements: Sometimes included in dietary supplements aimed at enhancing metabolic health or supporting liver function.

Research has indicated various interactions involving N-Acetyl-L-glutamic acid:

- It interacts with enzymes involved in nitrogen metabolism, particularly those in the urea cycle.

- Studies have shown that it can affect the activity of carbamoyl phosphate synthetase I, highlighting its regulatory role in metabolic pathways .

- Investigations into its interactions with other metabolites or drugs are ongoing to explore its therapeutic potential further.

N-Acetyl-L-glutamic acid shares similarities with several related compounds. Here are some notable examples:

| Compound | Description | Unique Features |

|---|---|---|

| L-Glutamic Acid | A non-essential amino acid involved in neurotransmission and metabolism. | Precursor to N-Acetyl-L-glutamic acid; not acetylated. |

| Acetylornithine | An amino acid derivative involved in arginine biosynthesis. | Precursor for N-Acetyl-L-glutamic acid synthesis. |

| N-Acetylaspartic Acid | An acetylated derivative of aspartic acid involved in energy metabolism. | Different amino acid base; involved in different pathways. |

N-Acetyl-L-glutamic acid is unique due to its specific role as an allosteric regulator within the urea cycle and its involvement in arginine biosynthesis, distinguishing it from other similar compounds that may not have these regulatory functions .

N-Acetyl-L-glutamic acid is primarily synthesized through the enzymatic activity of N-acetylglutamate synthase, a mitochondrial enzyme that catalyzes the formation of N-acetylglutamate from glutamate and acetyl coenzyme A [1] [2]. This enzyme represents a critical regulatory point in nitrogen metabolism across diverse biological systems, from prokaryotes to higher eukaryotes [3] [4].

The enzymatic mechanism involves a direct nucleophilic attack by the alpha-amino group of L-glutamate on the acetyl group of acetyl coenzyme A, resulting in the formation of N-acetyl-L-glutamic acid and free coenzyme A [5] [6]. Structural studies have revealed that N-acetylglutamate synthase consists of two distinct functional domains: an amino acid kinase domain at the N-terminus and an N-acetyltransferase domain at the C-terminus [7] [8]. The catalytic activity resides within the N-acetyltransferase domain, while the amino acid kinase domain serves regulatory functions, particularly in arginine binding and allosteric regulation [9] [10].

Crystal structure analysis of N-acetylglutamate synthase from Neisseria gonorrhoeae has provided detailed insights into the catalytic mechanism [11]. The enzyme forms a hexameric ring structure consisting of a trimer of dimers, with each monomer containing both functional domains connected by a 10-angstrom linker [12]. The active site is positioned within the N-acetyltransferase domain, where three key residues - Arg316, Arg425, and Ser427 - anchor N-acetylglutamate through hydrogen bond interactions with main chain nitrogen atoms of Cys356 and Leu314 [13].

Table 1: N-Acetylglutamate Synthase Enzymatic Parameters

| Species/Source | Km Glutamate (mM) | Km Acetyl-CoA (mM) | Specific Activity (nmol/min/mg protein) | pH Optimum | Arginine Effect |

|---|---|---|---|---|---|

| Human liver mitochondria | Not determined | Not determined | 491.7-3416.9 | Not determined | Activator |

| Mouse liver mitochondria | Not determined | Not determined | Not determined | Not determined | Activator |

| Rat liver mitochondria | 6.3 | 1.6 | Not determined | 9.0 | Activator |

| Rat small intestine | 2.5 | 0.8 | Not determined | Not determined | Activator |

| Pseudomonas aeruginosa | Not determined | Not determined | Not determined | Not determined | Inhibitor |

| Neisseria gonorrhoeae | Not determined | Not determined | Not determined | Not determined | Inhibitor |

| Chlorella vulgaris | 3.0 | 3.2 | Not determined | 8.0-8.5 | Inhibitor |

| Corynebacterium glutamicum | Not determined | Not determined | Not determined | Not determined | Inhibitor |

The kinetic properties of N-acetylglutamate synthase vary significantly across species and reflect the evolutionary adaptation to different metabolic requirements [14] [15]. In mammalian systems, the enzyme exhibits substantial specific activity ranging from 491.7 to 3416.9 nmol/min per gram of protein, indicating robust capacity for N-acetyl-L-glutamic acid production [16]. The enzyme demonstrates Michaelis-Menten kinetics with respect to both substrates, with Km values for glutamate ranging from 2.5 to 6.3 mM and for acetyl coenzyme A from 0.8 to 3.2 mM across different species [17] [18].

The regulatory mechanism of N-acetylglutamate synthase involves allosteric modulation by L-arginine, though the direction of this effect varies dramatically between prokaryotic and eukaryotic systems [19] [20]. In prokaryotes and plants, L-arginine functions as a feedback inhibitor, binding to the amino acid kinase domain and reducing enzyme activity through conformational changes that affect substrate binding affinity [21] [22]. Conversely, in mammalian systems, L-arginine serves as an allosteric activator, doubling the enzymatic activity and representing a fundamental evolutionary transition that occurred when tetrapods moved from aquatic to terrestrial environments [23] [24].

Role in Microbial Arginine Biosynthesis Pathways

In prokaryotes and lower eukaryotes, N-acetyl-L-glutamic acid serves as the first committed intermediate in the arginine biosynthetic pathway, initiating a complex eight-step enzymatic sequence that ultimately produces L-arginine [25] [26]. This acetylation of glutamate serves a critical protective function, preventing the spontaneous cyclization of glutamate derivatives that would otherwise lead to proline biosynthesis, thereby maintaining the separation between arginine and proline metabolic pathways [27] [28].

The arginine biosynthetic pathway in microorganisms can proceed through two distinct organizational patterns: the linear pathway and the cyclic pathway [29] [30]. In the linear pathway, found in organisms such as Escherichia coli and some members of the Vibrionaceae, N-acetyl-L-ornithine is hydrolyzed to ornithine by N-acetylornithine deacetylase, with the acetyl group being lost to the environment [31] [32]. This represents a less efficient metabolic strategy from an energetic perspective.

The cyclic pathway, observed in most bacteria and plants, represents a more evolved and energetically favorable system [33] [34]. In this pathway, the acetyl group removed from N-acetyl-L-ornithine is recycled through ornithine N-acetyltransferase, which transfers the acetyl group from N-acetyl-L-ornithine to glutamate, regenerating N-acetyl-L-glutamic acid [35] [36]. This recycling mechanism eliminates the need for continuous de novo acetyl group incorporation and significantly reduces the metabolic cost of arginine production.

Table 2: Metabolic Pathways and Regulatory Functions of N-Acetylglutamate

| Organism Group | Primary Pathway | NAG Function | Alternative NAG Source | Regulatory Pattern | Pathway Type |

|---|---|---|---|---|---|

| Prokaryotes (bacteria) | Arginine biosynthesis | First intermediate | Ornithine acetyltransferase | Arginine inhibition | Linear or cyclic |

| Lower eukaryotes (fungi) | Arginine biosynthesis | First intermediate | Ornithine acetyltransferase | Arginine inhibition | Cyclic |

| Plants | Arginine biosynthesis | First intermediate | Ornithine acetyltransferase | Arginine inhibition | Cyclic |

| Vertebrates (mammals) | Urea cycle regulation | Allosteric activator of CPSI | NAGS only | Arginine activation | Urea cycle |

| Hyperthermophilic archaea | Modified arginine biosynthesis | Alternative protection mechanism | LysW carrier protein system | Different mechanism | LysW-mediated |

In certain bacterial species, N-acetyl-L-glutamic acid production involves additional enzymatic systems beyond the classical N-acetylglutamate synthase [37] [38]. Corynebacterium glutamicum, for example, utilizes a novel type of N-acetylglutamate synthase encoded by gene cg3035, which shows no sequence similarity to known N-acetylglutamate synthase families yet maintains functional capacity for N-acetyl-L-glutamic acid synthesis [39]. Some bacteria possess bifunctional N-acetylglutamate synthase/kinase enzymes that catalyze both the first and second steps of arginine biosynthesis, representing an evolutionary intermediate between classical bacterial and vertebrate enzyme systems [40] [41].

The regulation of microbial N-acetyl-L-glutamic acid synthesis is intricately linked to arginine availability through sophisticated feedback mechanisms [42] [43]. In Pseudomonas aeruginosa, arginine binding to the amino acid kinase domain triggers conformational changes that propagate to the distant N-acetyltransferase domain, increasing the Km for glutamate, decreasing maximum velocity, and inducing substrate inhibition by acetyl coenzyme A [44]. This regulatory mechanism ensures that arginine biosynthesis is appropriately modulated in response to cellular arginine levels, preventing unnecessary metabolic expenditure when arginine is abundant.

Function in Mammalian Urea Cycle Regulation

In mammalian systems, N-acetyl-L-glutamic acid has evolved a fundamentally different metabolic role compared to its function in microbial arginine biosynthesis [45] [46]. Rather than serving as a biosynthetic intermediate, N-acetyl-L-glutamic acid functions as an essential allosteric cofactor for carbamoyl phosphate synthetase I, the first and rate-limiting enzyme of the hepatic urea cycle [47] [48]. This evolutionary transition represents a remarkable example of metabolic pathway repurposing, where the same molecular entity acquired a regulatory rather than biosynthetic function.

Carbamoyl phosphate synthetase I catalyzes the formation of carbamoyl phosphate from ammonia, bicarbonate, and two molecules of adenosine triphosphate, representing the entry point for toxic ammonia into the urea cycle for subsequent detoxification [49] [50]. The enzyme exhibits an absolute requirement for N-acetyl-L-glutamic acid as an allosteric activator, with the cofactor binding inducing conformational changes that stabilize the catalytically competent enzyme conformation [51] [52]. Without adequate N-acetyl-L-glutamic acid availability, carbamoyl phosphate synthetase I remains in an inactive state, effectively shutting down urea cycle function and leading to hyperammonemia.

The crystal structure of human carbamoyl phosphate synthetase I has revealed the molecular basis for N-acetyl-L-glutamic acid activation [53]. The cofactor binds at the C-terminal domain of the enzyme, triggering long-range conformational changes that affect the two distant phosphorylation domains [54]. These structural rearrangements result in the formation of a 35-angstrom-long intramolecular tunnel that allows migration of the carbamate intermediate from its formation site to the second phosphorylation site where carbamoyl phosphate is produced [55].

The regulatory significance of N-acetyl-L-glutamic acid in mammalian urea cycle function extends beyond simple enzyme activation [56] [57]. The cofactor serves as a metabolic sensor that couples urea cycle activity to the cellular nitrogen burden, as reflected by glutamate levels [58]. N-acetylglutamate synthase exhibits a high Km value for glutamate (approximately 6.3 mM in rat liver), ensuring that N-acetyl-L-glutamic acid production increases proportionally with glutamate availability [59] [60]. Additionally, the relatively short half-life of N-acetyl-L-glutamic acid in vivo ensures rapid response to changing metabolic conditions.

Table 3: N-Acetylglutamate Content in Different Tissues and Conditions

| Tissue/Species | NAG Content (nmol/g tissue) | NAG Content (nmol/g protein) | Physiological State |

|---|---|---|---|

| Human liver (normal) | 19.3-67.1 | 193-764.3 | Normal |

| Human liver (CPSI deficient) | 35.3-61.3 | 339-566 | Urea cycle disorder |

| Human liver (OTC deficient) | 30.5-89.7 | 326-967 | Urea cycle disorder |

| Mouse liver (fed) | 94.8±19.8 | 602.5±168.4 | Fed state |

| Mouse liver (fasted) | 49.4±13.0 | 330.1±113.9 | Fasted state |

| Mouse small intestine (fed) | 19.8±5.4 | 205.3±70.3 | Fed state |

| Mouse small intestine (fasted) | 14.2±4.3 | 168.1±80.8 | Fasted state |

| Rat small intestinal mucosa | Not determined | Not determined | Normal |

The clinical significance of N-acetyl-L-glutamic acid in mammalian metabolism is exemplified by N-acetylglutamate synthase deficiency, a rare autosomal recessive disorder that results in hyperammonemia due to impaired urea cycle function [61] [62]. Patients with this condition experience elevated plasma ammonia levels leading to neurological symptoms including lethargy, feeding difficulties, seizures, and potential cerebral edema [63]. The disorder can be effectively treated with N-carbamoylglutamate, a stable synthetic analog of N-acetyl-L-glutamic acid that successfully activates carbamoyl phosphate synthetase I and restores urea cycle function [64] [65].

The physiological regulation of mammalian N-acetyl-L-glutamic acid production involves transcriptional control mechanisms responsive to dietary and hormonal signals [66]. The N-acetylglutamate synthase gene contains multiple transcription factor binding sites, including recognition sequences for Sp1, CREB, HNF-1, and NF-Y, which are known to respond to glucocorticoid and glucagon signaling pathways [67]. This regulatory network ensures that urea cycle capacity can be modulated in response to changes in dietary protein intake and metabolic demands.

Interorgan Metabolic Trafficking Mechanisms

The distribution and trafficking of N-acetyl-L-glutamic acid between different organs and tissues represent complex metabolic processes that extend beyond the primary sites of synthesis and utilization [68] [69]. While the liver serves as the principal organ for both N-acetyl-L-glutamic acid production and urea cycle function, significant N-acetylglutamate synthase activity has been detected in extrahepatic tissues, including the small intestine, testis, lung, and submaxillary gland [70] [71].

The small intestine exhibits particularly notable N-acetylglutamate synthase activity, with the enzyme localized to the mitochondrial compartment of intestinal villous cells [72]. The intestinal enzyme demonstrates kinetic properties similar to the hepatic enzyme, including a Km value for glutamate of 2.5 mM and for acetyl coenzyme A of 0.8 mM, along with stimulation by L-arginine [73]. The physiological significance of intestinal N-acetyl-L-glutamic acid production appears to involve local carbamoyl phosphate synthesis for citrulline production, which can subsequently be transported to the liver for arginine synthesis or urea cycle function [74].

The transport mechanisms for N-acetyl-L-glutamic acid and its synthetic analog N-carbamoylglutamate involve multiple specialized transporter systems [75] [76]. Excitatory amino acid transporters, particularly EAAT3, have been identified as mediating the uptake of N-acetyl-L-glutamic acid due to structural similarities with glutamate [77]. The sodium-dependent dicarboxylate transporter 3 (NaDC3) also contributes to the cellular uptake of these compounds, with high-affinity transport characteristics that suggest physiological relevance [78].

Table 4: Structural Domains and Functional Characteristics of NAGS from Different Sources

| NAGS Type | N-terminal Domain | C-terminal Domain | Quaternary Structure | Arginine Binding Site | Catalytic Site |

|---|---|---|---|---|---|

| Classical bacterial (Pseudomonas) | Amino acid kinase (AAK) | N-acetyltransferase (NAT) | Hexameric ring | AAK domain | NAT domain |

| Classical bacterial (Neisseria) | Amino acid kinase (AAK) | N-acetyltransferase (NAT) | Hexameric ring | AAK domain | NAT domain |

| Vertebrate (Human) | Amino acid kinase (AAK) | N-acetyltransferase (NAT) | Tetrameric | AAK domain | NAT domain |

| Vertebrate (Mouse) | Amino acid kinase (AAK) | N-acetyltransferase (NAT) | Tetrameric | AAK domain | NAT domain |

| Bifunctional NAGS/K (Maricaulis) | Amino acid kinase (AAK) | N-acetyltransferase (NAT) | Tetrameric | AAK domain | NAT domain |

| Plant (Chlorella) | Variable | N-acetyltransferase (NAT) | Not determined | AAK domain | NAT domain |

| Fungal (Neurospora) | Variable | N-acetyltransferase (NAT) | Membrane-bound | AAK domain | NAT domain |

The renal handling of N-acetyl-L-glutamic acid and related compounds involves sophisticated transporter-mediated mechanisms that determine their elimination kinetics [79]. Organic anion transporter 1 (OAT1) has been identified as mediating the uptake of N-carbamoylglutamate from blood, while organic anion transporter 4 (OAT4) facilitates efflux across the luminal membrane into the tubular lumen [80]. This coordinated transport system enables efficient renal secretion of these dicarboxylic acid derivatives.

The metabolic trafficking of N-acetyl-L-glutamic acid is further influenced by nutritional status and dietary protein quality [81]. Studies in rats fed proteins of different quality have demonstrated that both hepatic N-acetyl-L-glutamic acid concentration and ornithine transport into mitochondria increase with decreasing protein quality, suggesting adaptive mechanisms that enhance urea synthesis capacity when faced with amino acid imbalances [82]. This metabolic flexibility ensures that nitrogen disposal mechanisms can be appropriately scaled to match the burden of nitrogenous waste production.

Purity

Physical Description

White powder or white crystals; Savoury, cooked roasted

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Livertox Summary

Drug Classes

Other CAS

Wikipedia

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes

Cosmetics -> Skin conditioning

General Manufacturing Information

Glutamic acid, N-acetyl-: INACTIVE

Dates

2: Satta V, Manca ME, Torres-Rovira L, Succu S, Mereu P, Nehme M, Epifani G, Gallus M, Berlinguer F, Naitana S, Leoni GG. Effects of melatonin administration on seminal plasma metabolites and sperm fertilization competence during the non-reproductive season in ram. Theriogenology. 2018 Jul 15;115:16-22. doi: 10.1016/j.theriogenology.2018.04.018. Epub 2018 Apr 23. PubMed PMID: 29702366.

3: Kumar P, Serpersu EH, Cuneo MJ. A low-barrier hydrogen bond mediates antibiotic resistance in a noncanonical catalytic triad. Sci Adv. 2018 Apr 4;4(4):eaas8667. doi: 10.1126/sciadv.aas8667. eCollection 2018 Apr. PubMed PMID: 29632894; PubMed Central PMCID: PMC5884680.

4: Nakayoshi T, Kato K, Fukuyoshi S, Takahashi O, Kurimoto E, Oda A. Computational studies on the water-catalyzed stereoinversion mechanism of glutamic acid residues in peptides and proteins. Chirality. 2018 May;30(5):527-535. doi: 10.1002/chir.22841. Epub 2018 Mar 12. PubMed PMID: 29528512.

5: Byun B, Mahasenan KV, Dik DA, Marous DR, Speri E, Kumarasiri M, Fisher JF, Hermoso JA, Mobashery S. Mechanism of the Escherichia coli MltE lytic transglycosylase, the cell-wall-penetrating enzyme for Type VI secretion system assembly. Sci Rep. 2018 Mar 7;8(1):4110. doi: 10.1038/s41598-018-22527-y. PubMed PMID: 29515200; PubMed Central PMCID: PMC5841429.

6: Charve J, Manganiello S, Glabasnia A. Analysis of Umami Taste Compounds in a Fermented Corn Sauce by Means of Sensory-Guided Fractionation. J Agric Food Chem. 2018 Feb 28;66(8):1863-1871. doi: 10.1021/acs.jafc.7b05633. Epub 2018 Feb 12. PubMed PMID: 29397710.

7: Ganguly S, Mahanty A, Mitra T, Mohanty S, Das BK, Mohanty BP. Nutrigenomic studies on hilsa to evaluate flesh quality attributes and genes associated with fatty acid metabolism from the rivers Hooghly and Padma. Food Res Int. 2018 Jan;103:21-29. doi: 10.1016/j.foodres.2017.10.017. Epub 2017 Oct 12. PubMed PMID: 29389608.

8: Hu HH, Huang XL, Quan RF, Yang ZB, Xu JJ. [The metabolic profilings study of serum and spinal cord from acute spinal cord injury rats ¹H NMR spectroscopy]. Zhongguo Gu Shang. 2017 Feb 25;30(2):152-158. doi: 10.3969/j.issn.1003-0034.2017.02.012. Chinese. PubMed PMID: 29350007.

9: Ramírez-Paredes JG, Thompson KD, Metselaar M, Shahin K, Soto E, Richards RH, Penman DJ, Colquhoun DJ, Adams A. A Polyphasic Approach for Phenotypic and Genetic Characterization of the Fastidious Aquatic Pathogen Francisella noatunensis subsp. orientalis. Front Microbiol. 2017 Dec 12;8:2324. doi: 10.3389/fmicb.2017.02324. eCollection 2017. PubMed PMID: 29312155; PubMed Central PMCID: PMC5733052.

10: Forgacsova A, Galba J, Garruto RM, Majerova P, Katina S, Kovac A. A novel liquid chromatography/mass spectrometry method for determination of neurotransmitters in brain tissue: Application to human tauopathies. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Jan 15;1073:154-162. doi: 10.1016/j.jchromb.2017.12.015. Epub 2017 Dec 9. PubMed PMID: 29275172.

11: Woo CW, Kwon JI, Kim KW, Kim JK, Jeon SB, Jung SC, Choi CG, Kim ST, Kim J, Ham SJ, Shim WH, Sung YS, Ha HK, Choi Y, Woo DC. The administration of hydrogen sulphide prior to ischemic reperfusion has neuroprotective effects in an acute stroke model. PLoS One. 2017 Nov 21;12(11):e0187910. doi: 10.1371/journal.pone.0187910. eCollection 2017. PubMed PMID: 29161281; PubMed Central PMCID: PMC5697867.

12: Nasca C, Bigio B, Zelli D, de Angelis P, Lau T, Okamoto M, Soya H, Ni J, Brichta L, Greengard P, Neve RL, Lee FS, McEwen BS. Role of the Astroglial Glutamate Exchanger xCT in Ventral Hippocampus in Resilience to Stress. Neuron. 2017 Oct 11;96(2):402-413.e5. doi: 10.1016/j.neuron.2017.09.020. PubMed PMID: 29024663.

13: Pichumani K, Mashimo T, Vemireddy V, Ijare OB, Mickey BE, Malloy CR, Marin-Valencia I, Baskin DS, Bachoo RM, Maher EA. Measurement of (13) C turnover into glutamate and glutamine pools in brain tumor patients. FEBS Lett. 2017 Nov;591(21):3548-3554. doi: 10.1002/1873-3468.12867. Epub 2017 Oct 27. PubMed PMID: 28963851; PubMed Central PMCID: PMC5763554.

14: Carlson HL, Ciechanski P, Harris AD, MacMaster FP, Kirton A. Changes in spectroscopic biomarkers after transcranial direct current stimulation in children with perinatal stroke. Brain Stimul. 2018 Jan - Feb;11(1):94-103. doi: 10.1016/j.brs.2017.09.007. Epub 2017 Sep 13. PubMed PMID: 28958737.

15: Bhogal AA, Schür RR, Houtepen LC, van de Bank B, Boer VO, Marsman A, Barker PB, Scheenen TWJ, Wijnen JP, Vinkers CH, Klomp DWJ. (1) H-MRS processing parameters affect metabolite quantification: The urgent need for uniform and transparent standardization. NMR Biomed. 2017 Nov;30(11). doi: 10.1002/nbm.3804. Epub 2017 Sep 15. PubMed PMID: 28915314.

16: Steinke J, Gaser C, Langbein K, Dietzek M, Gussew A, Reichenbach JR, Smesny S, Sauer H, Nenadić I. Hippocampal metabolism and prefrontal brain structure: A combined 1H-MR spectroscopy, neuropsychological, and voxel-based morphometry (VBM) study. Brain Res. 2017 Dec 15;1677:14-19. doi: 10.1016/j.brainres.2017.09.004. Epub 2017 Sep 9. PubMed PMID: 28899759.

17: Hirai N, Yoshimaru D, Moriyama Y, Yasukawa K, Takanashi JI. A new infectious encephalopathy syndrome, clinically mild encephalopathy associated with excitotoxicity (MEEX). J Neurol Sci. 2017 Sep 15;380:27-30. doi: 10.1016/j.jns.2017.06.045. Epub 2017 Jun 29. PubMed PMID: 28870583.

18: Soares GM, Cantelli KR, Balbo SL, Ribeiro RA, Alegre-Maller ACP, Barbosa-Sampaio HC, Boschero AC, Araújo ACF, Bonfleur ML. Liver steatosis in hypothalamic obese rats improves after duodeno-jejunal bypass by reduction in de novo lipogenesis pathway. Life Sci. 2017 Nov 1;188:68-75. doi: 10.1016/j.lfs.2017.08.035. Epub 2017 Sep 1. PubMed PMID: 28866102.

19: Park JY, Kang BR, Ryu CM, Anderson AJ, Kim YC. Polyamine is a critical determinant of Pseudomonas chlororaphis O6 for GacS-dependent bacterial cell growth and biocontrol capacity. Mol Plant Pathol. 2018 May;19(5):1257-1266. doi: 10.1111/mpp.12610. Epub 2017 Nov 29. PubMed PMID: 28862813.

20: Wang Y, Li Y, Zhou L, Guo L. Effects of acupuncture on the urinary metabolome of spontaneously hypertensive rats. Acupunct Med. 2017 Aug 9. pii: acupmed-2016-011170. doi: 10.1136/acupmed-2016-011170. [Epub ahead of print] PubMed PMID: 28793984.